molecular formula C17H14Cl2N4O2 B5581986 (E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5581986
M. Wt: 377.2 g/mol
InChI Key: VIRMFYQNGNYLAH-LSHDLFTRSA-N
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Description

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, phenoxyethoxy, and triazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 3 and 5 positions.

    Attachment of the phenoxyethoxy group: This is achieved through an etherification reaction, where a phenol derivative reacts with an ethylene oxide compound.

    Introduction of the triazolyl group: This step involves the formation of a triazole ring, which can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Final coupling reaction: The final step involves coupling the triazolyl intermediate with the dichlorophenyl intermediate under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of dichlorophenyl, phenoxyethoxy, and triazolyl groups, which confer specific chemical and biological properties not found in simpler compounds like dichloroaniline or steviol glycoside.

Properties

IUPAC Name

(E)-1-[3,5-dichloro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O2/c18-14-8-13(10-22-23-11-20-21-12-23)17(16(19)9-14)25-7-6-24-15-4-2-1-3-5-15/h1-5,8-12H,6-7H2/b22-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRMFYQNGNYLAH-LSHDLFTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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